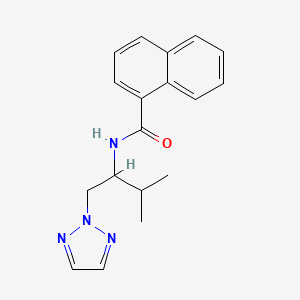

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide is a synthetic organic compound that features a triazole ring and a naphthamide moiety

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-13(2)17(12-22-19-10-11-20-22)21-18(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,13,17H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAASKFYGPZIVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

Attachment of the Naphthamide Group: The triazole intermediate is then reacted with a naphthoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the naphthamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the naphthamide or triazole ring.

Reduction: Reduced forms of the triazole or naphthamide groups.

Substitution: Substituted triazole or naphthamide derivatives.

Scientific Research Applications

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide: Similar structure but with an isoxazole ring instead of a naphthamide group.

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: Contains a pyridazinone ring instead of a naphthamide group.

Uniqueness

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide is unique due to its combination of a triazole ring and a naphthamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1-naphthamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring , which is known for enhancing the biological activity of various molecules. The presence of the naphthamide moiety contributes to its stability and reactivity, allowing for interactions with biological targets. The structural formula can be represented as follows:

Research indicates that the biological activity of this compound is mediated through several mechanisms:

- Antifungal Activity : Similar compounds have demonstrated efficacy against phytopathogenic fungi. The triazole ring is particularly effective in disrupting fungal cell membranes, leading to cell death.

- Anticancer Properties : Studies have shown that this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, it may act as an inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis.

- Antimicrobial Effects : The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Antifungal Activity

A study evaluated the antifungal efficacy of various triazole derivatives, including this compound. Results indicated significant inhibition of fungal growth with IC50 values ranging from 10 to 25 µg/mL against common pathogens such as Candida albicans and Aspergillus niger .

Anticancer Activity

In a comparative study involving triazole derivatives, this compound showed superior anticancer properties compared to standard treatments like doxorubicin. The compound exhibited IC50 values between 5 and 15 µM against various cancer cell lines . Molecular docking studies suggest that it binds effectively to the active site of thymidylate synthase.

Antimicrobial Activity

The antimicrobial potential was assessed through disk diffusion assays. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-carbazole | Tetrahydropyran ring | Cannabinoid receptor agonist | Low CNS penetration |

| N-(4-(4-phenyltetrazolyl)tetrahydro-pyran) | Tetrazole ring | Antifungal properties | Strong activity against specific fungi |

| N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-cinnamamide | Cinnamamide moiety | Anticancer activity | Potential use as an anticancer agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.